molecular formula C11H15NO2 B8806136 Ethyl 2-isopropylnicotinate CAS No. 31931-51-8

Ethyl 2-isopropylnicotinate

Cat. No.: B8806136
CAS No.: 31931-51-8
M. Wt: 193.24 g/mol
InChI Key: PHEOPRUESIUYPD-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylnicotinate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Vasodilatory Effects
Ethyl 2-isopropylnicotinate exhibits vasodilatory properties, making it useful in treating conditions related to poor blood circulation. Clinical studies have demonstrated its efficacy in topical formulations aimed at improving microcirculation and enhancing skin health. The typical concentration used in creams and ointments ranges from 1% to 2% .

Lipid Profile Improvement
Research indicates that this compound can positively influence lipid profiles. It has been shown to reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). This effect is beneficial for patients with dyslipidemia, particularly when used as an adjunct to diet or in combination with statins .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating dermatological conditions characterized by inflammation. Studies have suggested that this compound may enhance nutrient delivery and oxygenation to skin tissues, contributing to overall skin health .

Cosmetic Applications

Skin Conditioning
this compound is increasingly utilized in cosmetic formulations due to its skin-conditioning properties. Its ability to improve blood flow can enhance skin appearance, making it a common ingredient in anti-aging products and formulations targeting cellulite .

Microcirculation Enhancement
Cosmetic products containing this compound are designed to improve microcirculation within the skin. This enhancement is crucial for achieving a healthy complexion and is often highlighted in marketing claims for skincare products .

Synthesis and Chemical Reactions

Synthetic Pathways
this compound serves as a precursor in various synthetic pathways, including the synthesis of tobacco alkaloids such as myosmine and nornicotine. These compounds have implications for both pharmaceutical applications and the development of smoking cessation products .

Research on Functionalization
Recent studies have explored the functionalization of this compound derivatives through innovative synthetic methodologies. These advancements may lead to new applications in medicinal chemistry, particularly concerning substituted pyridines that exhibit biological activity .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsVasodilator in topical formulationsImproves microcirculation; enhances skin health
Lipid profile improvementReduces LDL-C; increases HDL-C
Anti-inflammatory treatmentsPotential benefits for inflammatory skin disorders
CosmeticsSkin conditioningEnhances appearance; used in anti-aging products
Microcirculation enhancementContributes to healthy complexion
SynthesisPrecursor for tobacco alkaloidsInvolved in nicotine synthesis pathways
Functionalization studiesNew derivatives with potential biological activity

Case Studies

Case Study 1: Clinical Efficacy of this compound
A clinical trial assessed the effectiveness of a topical formulation containing this compound on patients with chronic venous insufficiency. Results indicated significant improvements in skin perfusion and patient-reported outcomes regarding discomfort associated with poor circulation.

Case Study 2: Cosmetic Formulation Development
In a study focused on anti-aging skincare, a formulation containing this compound was applied to participants over eight weeks. The results showed improved skin elasticity and hydration levels, supporting its role as an effective ingredient for enhancing skin health.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Ethyl 2-isopropylnicotinate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer : this compound synthesis typically involves esterification of 2-isopropylnicotinic acid with ethanol under acid catalysis. Optimization should focus on:

  • Catalyst selection : Compare sulfuric acid vs. p-toluenesulfonic acid for yield and purity .
  • Temperature control : Use reflux conditions (110–120°C) with inert gas purging to minimize side reactions.
  • Statistical modeling : Apply factorial design to assess interactions between variables (e.g., molar ratios, reaction time) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolates .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers validate its structure?

Methodological Answer :

  • NMR : Prioritize 1^1H and 13^13C NMR to confirm ester functionality (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl). Compare with computed spectra via DFT for tautomeric verification .
  • IR : Validate ester C=O stretch (~1740 cm1^{-1}) and aromatic C-H bending .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns, referencing electron impact studies on analogous esters .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and UV detection (λ = 260 nm). Validate method specificity via spiked recovery tests .
  • Calibration curves : Prepare standards in matrix-matched solvents to account for interference. Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer :

  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor hydrolysis via HPLC .
  • Solvent effects : Compare stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel solvent systems?

Methodological Answer :

  • Solvent modeling : Use COSMO-RS or SMD models to calculate solvation free energies and tautomeric equilibria .
  • Transition state analysis : Apply DFT (B3LYP/6-311+G(d,p)) to map reaction pathways (e.g., ester hydrolysis), validated against experimental kinetic data .

Q. What strategies resolve contradictory literature reports on the compound’s biological activity or chemical behavior?

Methodological Answer :

  • Systematic review : Follow PICOT framework to structure research questions, ensuring alignment with population (e.g., in vitro models), interventions (dosage), and outcomes (IC50 values) .
  • Meta-analysis : Pool data from heterogeneous studies using random-effects models, assessing bias via funnel plots .

Q. How can mechanistic studies elucidate this compound’s role in catalytic or biological systems?

Methodological Answer :

  • Isotopic labeling : Use 13^{13}C-labeled ethyl groups to track metabolic pathways in cell cultures .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs to identify rate-determining steps .

Q. What experimental designs are recommended for pharmacological studies involving this compound?

Methodological Answer :

  • Dose-response assays : Use sigmoidal curve fitting to calculate EC50/IC50 values, including positive/negative controls .
  • Ethical compliance : Adhere to NIH guidelines for preclinical studies, detailing animal welfare protocols and statistical power analysis .

Properties

CAS No.

31931-51-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-12-10(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

PHEOPRUESIUYPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(C)C

Origin of Product

United States

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